

Comprehensive Technical Guide: Properties and Significance of Prothioconazole-desthio Metabolite

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Compound Focus: Prothioconazole

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Introduction to Prothioconazole-desthio

Prothioconazole-desthio (PTC-d) is the **primary metabolite** of the widely used triazole fungicide **prothioconazole** (PTC), formed through **desulfurization** (sulfur removal) from the parent compound's triazolinthione moiety [1]. This transformation occurs across biological systems, including plants, animals, and fungi, as well as in environmental matrices [2] [1]. First introduced in 2004 by Bayer CropScience [3], **prothioconazole** quickly gained popularity as a broad-spectrum fungicide for cereal crops, but its significance has been increasingly overshadowed by concerns about its persistent and more toxic metabolite.

The conversion from **prothioconazole** to **prothioconazole-desthio** represents a **toxification metabolic pathway** [2] [4], wherein the metabolite exhibits greater **toxicological potential** and **environmental persistence** compared to its parent compound [5] [6]. This transformation is particularly significant in regulatory and safety assessments, as **prothioconazole-desthio** demonstrates enhanced **endocrine-disrupting properties**, **thyroid hormone interference**, and **hepatotoxic effects** in mammalian systems [2] [5]. Understanding the properties and significance of this metabolite is therefore crucial for comprehensive risk assessment in both agricultural and pharmaceutical contexts.

Fundamental Chemical and Physical Properties

Structural Characteristics and Relationship to Parent Compound

Prothioconazole-desthio is structurally characterized by the **replacement of the thioketone group** (C=S) in **prothioconazole**'s 1,2,4-triazole ring with a **ketone group** (C=O) [1]. This seemingly minor modification significantly alters the compound's biological activity and toxicological profile. Both the parent compound and its metabolite share a **chiral center**, resulting in R and S enantiomers that demonstrate **stereoselective differences** in their biological activity, toxicity, and environmental behavior [2]. The desthio metabolite maintains the core structure of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl] substitution pattern but features a reconfigured triazole ring system [1].

Table 1: Comparative Basic Properties of **Prothioconazole** and **Prothioconazole-desthio**

Property	Prothioconazole	Prothioconazole-desthio
Chemical structure	Triazolinthione (contains C=S)	Triazole (contains C=O)
Chirality	Chiral center (R and S enantiomers)	Chiral center (R and S enantiomers)
Water solubility	300 mg/L at 20°C [3]	No specific data (more polar)
Formation pathway	Parent compound	Via desulfurization metabolism
Bioactivity	Limited direct fungicidal activity [1]	Potent fungicide [1]
Toxicological concern	Moderate	High [5] [6]

Environmental Fate and Persistence

Prothioconazole-desthio exhibits **significantly greater environmental persistence** compared to its parent compound. While **prothioconazole** degrades relatively rapidly in soil with half-lives below 5.82 days, **prothioconazole-desthio** demonstrates remarkable stability with half-lives exceeding 20 days under aerobic conditions [6]. This persistence is particularly concerning in aquatic ecosystems, where the metabolite **resists**

degradation both with and without the presence of algae (*Chlorella pyrenoidosa*) [4]. The metabolite's stability to hydrolysis and resistance to aqueous photolysis contributes to its environmental persistence, leading to potential accumulation in water systems [3] [4].

The **mobility** of **prothioconazole-desthio** in soil is considered moderate, but its persistence creates potential for **leaching** and **groundwater contamination** over time [3]. Studies have detected the metabolite in various environmental samples, including agricultural streams [6], highlighting its potential for **long-range transport** and **ecological impact**. The environmental behavior undoubtedly increases the risk of **prothioconazole** in aquatic ecosystems, necessitating specialized treatment strategies for metabolite removal [2].

Toxicological Profile and Health Implications

Comparative Toxicity Data

Prothioconazole-desthio demonstrates **enhanced toxicological effects** across multiple biological systems compared to its parent compound. In mammalian studies, the chronic No Observed Adverse Effect Level (NOAEL) for **prothioconazole** was approximately 5 mg/kg bw/day, while for **prothioconazole-desthio**, it was significantly lower at only 1.1 mg/kg bw/day in rat carcinogenicity research [6]. This nearly **5-fold difference** in NOAEL values indicates substantially greater toxicological concern for the metabolite.

Table 2: Comparative Toxicity Profile of **Prothioconazole** and **Prothioconazole-desthio**

Toxicity Endpoint	Prothioconazole	Prothioconazole-desthio	Experimental System
Chronic NOAEL	5 mg/kg bw/day [6]	1.1 mg/kg bw/day [6]	Rat carcinogenicity study
Hepatotoxicity	Moderate [5]	Severe [5] [6]	Mouse model
Endocrine disruption	Moderate [2]	Strong [2]	In vitro assays

Toxicity Endpoint	Prothioconazole	Prothioconazole-desthio	Experimental System
Thyroid hormone interference	Present [3]	Enhanced [2]	Mammalian systems
Oxidative stress	Moderate [5]	Severe [5]	Mouse liver/kidney
Aquatic toxicity	Toxic to aquatic life [3]	Highly toxic to aquatic life [2]	Daphnia magna, zebrafish

Specific Organ Toxicity and Mechanisms

- **Hepatotoxicity:** **Prothioconazole-desthio** induces **more severe oxidative stress** and **metabolic disturbances** in liver tissues compared to the parent compound [5]. Exposure results in significant inhibition of body weight gain, increased liver indices, and disruption of glycolipid metabolism [5] [6]. The metabolite causes **macrovesicular steatosis** of hepatocytes and induces more serious impacts on liver function than the parent compound [2].
- **Endocrine Disruption:** **Prothioconazole-desthio** exhibits **stronger estrogenic activity** and **thyroid hormone disruption** compared to **prothioconazole** [2]. The metabolite can induce increases in estrogen and thyroid hormone levels, causing endocrine dyscrasia in exposed organisms [2]. These effects are mediated through interaction with hormone receptors and suppression of thyroid peroxidase, an enzyme responsible for iodine formation from iodide [3].
- **Liver-Gut Axis Disruption:** Recent research has revealed that **prothioconazole-desthio** significantly **disturbs the liver-gut axis** in mammalian systems [6]. The metabolite exposure damages intestinal barrier function, alters gut microbiota composition, and disrupts bile acid metabolism homeostasis. This disruption manifests through changes in the expression of key genes involved in bile acid synthesis (CYP7A1, CYP8B1) and transport (BSEP, NTCP) [6].

Mechanisms of Action and Metabolic Pathways

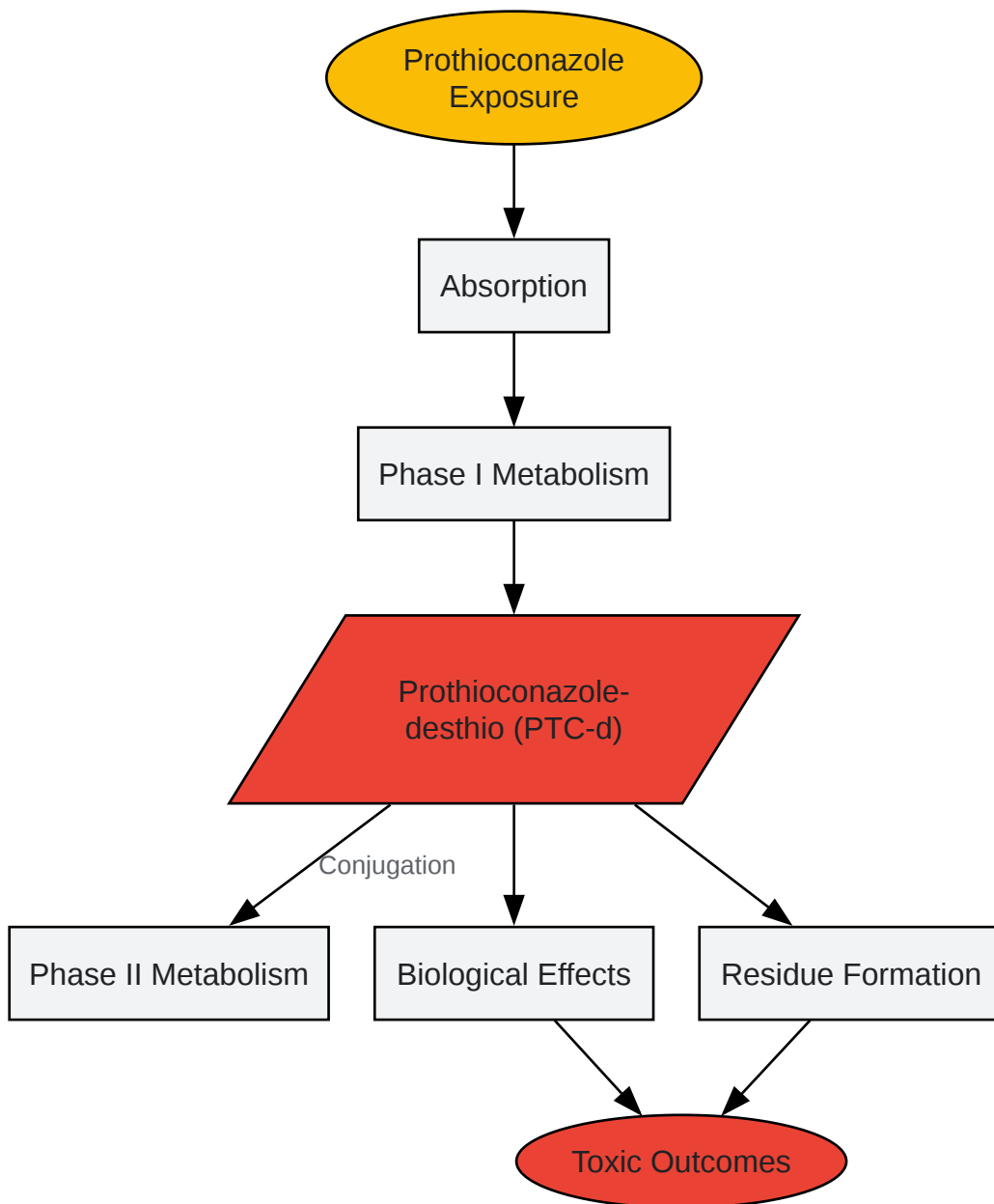
Fungicidal Mechanism of Action

The primary mechanism of fungicidal action for **prothioconazole-desthio** involves **potent inhibition of CYP51** (sterol 14 α -demethylase), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway [1]. Unlike the parent **prothioconazole**, which shows limited direct inhibition of CYP51, the desthio metabolite **binds competitively** to the enzyme active site, acting as a classic **sterol biosynthesis inhibitor** [1]. This binding disrupts the demethylation process of lanosterol or 24-methyl dihydrolanosterol at position 14, thereby impairing ergosterol production [3] [1].

Ergosterol is an **essential component** of fungal cell membranes, and its depletion leads to compromised membrane integrity and function [1]. The accumulation of 14 α -methylated sterol substrates further contributes to fungal growth inhibition and cell death. Studies with *Candida albicans* CYP51 have demonstrated that **prothioconazole-desthio** and medical azole antifungals like voriconazole share similar binding properties, both exhibiting type II binding spectra characteristic of heme-coordinating inhibitors [1]. This mechanistic understanding supports the potential cross-applicability of findings between agricultural and medical antifungal research.

Metabolic Pathways and Environmental Transformation

Prothioconazole undergoes complex transformation in biological and environmental systems, yielding **prothioconazole-desthio** as the primary metabolite through **phase I desulfuration** [2] [4]. Comprehensive metabolic studies have identified at least **fourteen phase I** and **two phase II metabolites** involved in various reactions including hydroxylation, methylation, dechlorination, desulfuration, dehydration, and conjugation [4]. The metabolic pathway can be visualized through the following experimental workflow:



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*Figure 1: Experimental Workflow for Studying **Prothioconazole** Metabolism and Effects*

In plants, **prothioconazole** is **quickly transformed** to **prothioconazole-desthio**, which becomes the **predominant residue** detected at harvest time [2] [7]. Studies in wheat plants have shown that while **prothioconazole** concentrations decrease rapidly, the desthio metabolite persists much longer, with residues detected in wheat grains and straw [7]. This persistence pattern raises important considerations for food safety and residue management in agricultural systems.

Analytical Methodologies and Experimental Protocols

Sample Preparation and Extraction Protocols

Advanced analytical methods have been developed for the simultaneous determination of **prothioconazole** and its chiral metabolite in various matrices. The following emulsive liquid-liquid microextraction (ELLME) protocol represents a **green chemistry approach** that avoids toxic dispersants:

- **Reagents and Materials:** **Prothioconazole** and **prothioconazole**-desthio standards (purity >97%), hexanoic acid as extraction solvent, sodium chloride as demulsifier, acetonitrile, formic acid, and filtered samples (water, juice, tea, vinegar) [8].
- **ELLME Procedure:**
 - Mix 200 μL hexanoic acid with 400 μL pure water in a glass tube
 - Manually pump the mixture repeatedly using a pipette to form a high-concentration oil-in-water (O/W) emulsion
 - Add the emulsion to 5 mL sample and shake gently to form a low-concentration emulsion
 - Add 0.5 g sodium chloride solution (20% w/v) to initiate demulsification
 - Allow phase separation without centrifugation
 - Collect the upper extractant phase for analysis [8]
- **Chromatographic Separation:**
 - Column: Chiralcel OD-3 chiral column (150 mm \times 4.6 mm, 3 μm)
 - Mobile phase: n-hexane/isopropanol (70:30, v/v)
 - Flow rate: 0.5 mL/min
 - Column temperature: 30°C
 - Detection: DAD at 220 nm [8]

This method achieves **baseline separation** of **prothioconazole** and **prothioconazole**-desthio enantiomers with resolution >1.5, enabling precise quantification of each enantiomer in complex matrices [8]. The method avoids toxic solvents and time-consuming centrifugation, providing an environmentally friendly alternative to conventional dispersive liquid-liquid microextraction approaches.

In Vitro CYP51 Inhibition Assay

The definitive assessment of **prothioconazole**-desthio's fungicidal activity requires evaluation of CYP51 inhibition through the following protocol:

- **Enzyme Preparation:** Heterologous expression of *Candida albicans* CYP51 (CaCYP51) in *Escherichia coli* DH5 α supplemented with the heme precursor 5-aminolevulinic acid. Protein isolation and purification using Ni²⁺-NTA agarose affinity chromatography [1].
- **Binding Determinations:**
 - Prepare stock solutions of **prothioconazole** (2 mg/mL), **prothioconazole**-desthio (0.2 mg/mL), and voriconazole (0.1 mg/mL) in DMF
 - Titrate azoles progressively against 5 μ M CaCYP51 in 0.1 M Tris-HCl (pH 8.1) with 25% glycerol
 - Record difference spectra between 500-350 nm after each addition
 - Construct binding saturation curves from $\Delta A_{\text{peak-trough}}$ against azole concentration
 - Calculate dissociation constant (K_d) using Morrison equation for tight binding [1]
- **CYP51 Reconstitution Assay:**
 - Prepare reconstitution system containing 2.5 μ M CaCYP51 and 10 μ M truncated yeast cytochrome P450 reductase
 - Add test compounds in 5 μ L DMF prior to incubation at 37°C
 - Initiate reaction with β -NADPH-Na₄
 - Terminate reaction after 30 min with 2 mL 15% KOH in ethanol
 - Incubate at 85°C for 90 min for saponification
 - Extract and analyze sterol substrates and products by GC/MS [1]

This comprehensive assay enables the determination of IC₅₀ values and mechanistic characterization of inhibition, providing critical data on the compound's fungicidal efficacy and mode of action.

Regulatory Status and Risk Assessment Considerations

Regulatory Guidelines and Safety Thresholds

The regulatory assessment of **prothioconazole** must account for the significant contribution of its desthio metabolite to overall toxicity. The acceptable daily intake (ADI) for **prothioconazole** has been established at 0.01 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.01 mg/kg bw per day [3]. However, these values must be interpreted with consideration of the **rapid in vivo conversion** to the more toxic metabolite.

The European Commission has approved **prothioconazole** for use until March 31, 2027, with Poland and France serving as dossier rapporteurs [9]. The substance is **not currently candidate for substitution** in the EU, but this status may be reconsidered as additional data on metabolite toxicity emerges [9]. Maximum Residue Limits (MRLs) have been established for **prothioconazole** in various crops, but these may not fully account for the cumulative risk from the persistent metabolite.

Risk Assessment and Mitigation Strategies

Comprehensive risk assessment for **prothioconazole** must incorporate **metabolite-specific considerations**:

- **Dietary Exposure:** Monitoring studies have detected **prothioconazole**-desthio residues in wheat grains (0.011 mg/kg) and straw (0.55 mg/kg) [6], as well as in various food matrices including juice, tea, and vinegar [8]. The transferability from stem to leaf is stronger than from root to stem in wheat plants [7], influencing residue distribution patterns.
- **Environmental Remediation:** Conventional biological treatment approaches show limited efficacy against **prothioconazole**-desthio, as *Chlorella pyrenoidosa* demonstrates poor removal capability for the persistent metabolite [4]. Advanced oxidation processes (AOPs) utilizing peroxydisulfate (PMS) activated by cobalt-coated nitrogen-doped carbon nanotubes (Co@NCNTs) have shown promise, eliminating approximately 96% of **prothioconazole**-desthio and transforming it to lower toxicity metabolites [4].
- **Analytical Monitoring:** Regulatory monitoring programs must include specific methods for **prothioconazole**-desthio quantification, employing chiral separation techniques to account for enantioselective differences in toxicity and environmental behavior [8]. The development of green chemistry approaches like ELLME supports more sustainable monitoring capabilities.

Conclusion and Future Research Directions

Prothioconazole-desthio represents a critical case study in **pesticide metabolite safety**, demonstrating how a transformation product can exhibit enhanced toxicity and persistence compared to its parent compound. The comprehensive understanding of its properties, mechanisms, and analytical methodologies provides a foundation for improved risk assessment and regulatory decision-making.

Future research should prioritize **enantioselective risk assessment** to account for the dramatically different toxicological profiles of R and S enantiomers [2]. Additionally, advanced treatment technologies require further development to address the environmental persistence of **prothioconazole**-desthio in aquatic systems [4]. The translation of mechanistic insights from agricultural to medical fungicide research represents a promising avenue for dual-purpose compound development [1].

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